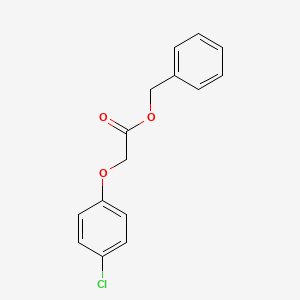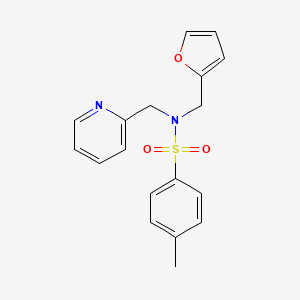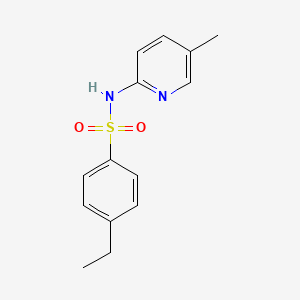![molecular formula C10H8F3N5 B5681035 N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5681035.png)
N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine derivatives involves green chemistry approaches, including reactions under microwave irradiation which reduce solvent use and simplify purification steps. These methods have been demonstrated to be efficient for the preparation of 2,4-diamino-1,3,5-triazines, confirming the structure of these compounds through NMR spectroscopy and X-ray analysis (Díaz‐Ortiz et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic and crystallographic methods. Notably, the N-H⋯N interactions in these compounds vary, leading to different crystalline network structures, from pseudo-honeycomb to corrugated rosette layers, as determined by X-ray analysis (Díaz‐Ortiz et al., 2004).
Chemical Reactions and Properties
This compound compounds participate in various chemical reactions, including cyclocondensation and Michael addition, to form a wide range of derivatives with different functionalities. These reactions are crucial for the synthesis of novel compounds with potential biological and materials applications (Yin et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are influenced by their molecular structure. Fluorinated derivatives, for instance, show remarkable solubility in polar organic solvents and exhibit high thermal stability, making them suitable for various applications in materials science (Yin et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit various pharmacological activities . For instance, some trifluoromethyl-containing compounds have been reported to inhibit nitric oxide synthase , which plays a crucial role in various physiological and pathological processes.
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often interact with their targets in unique ways due to the presence of the trifluoromethyl group . This group can enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within target proteins .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can often enhance the metabolic stability of a compound, potentially improving its bioavailability .
Result of Action
Trifluoromethyl-containing compounds can have a variety of effects depending on their specific targets .
Safety and Hazards
Propiedades
IUPAC Name |
2-N-[2-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-2-4-7(6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHKZHYTMXRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC2=NC=NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)

![5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methoxybenzyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5681018.png)
![3-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5681024.png)
![N-[rel-(3R,4S)-1-(2-hydroxyethyl)-4-propyl-3-pyrrolidinyl]-4-methoxybenzamide hydrochloride](/img/structure/B5681025.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-benzyl-1,4-diazepan-6-ol](/img/structure/B5681045.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5681053.png)
![4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5681061.png)